Product packaging for 2,4-Dibromo-1H-benzo[d]imidazole(Cat. No.:)

2,4-Dibromo-1H-benzo[d]imidazole

Cat. No.: B15056783
M. Wt: 275.93 g/mol
InChI Key: JQHWHEOFYYOERH-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Heterocycles in Advanced Chemical Systems

Benzimidazole, a fused heterocyclic system comprising a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This status is attributed to its structural similarity to naturally occurring purines, which allows benzimidazole derivatives to interact with a wide array of biological targets. rsc.org The versatility of the benzimidazole core has led to its incorporation into a multitude of compounds with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgnih.govnih.gov The ability of the benzimidazole nucleus to serve as a cornerstone for the design of advanced chemical systems stems from its unique electronic properties, its capacity for hydrogen bonding, and the potential for substitution at various positions on the bicyclic ring. rsc.orgnih.gov

Academic Context of Halogenated Benzimidazole Derivatives

The introduction of halogen atoms, particularly bromine, into the benzimidazole framework represents a key strategy in synthetic and medicinal chemistry. Halogenation can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com The position and number of halogen substituents can have a profound impact on the biological activity of benzimidazole derivatives. For instance, various brominated benzimidazoles have been investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov The study of halogenated benzimidazoles is therefore a vibrant area of academic inquiry, aimed at understanding the structure-activity relationships that govern their therapeutic potential.

Research Trajectory and Scholarly Objectives for 2,4-Dibromo-1H-benzo[d]imidazole Studies

While the broader class of dibrominated benzimidazoles has been a subject of study, research focusing specifically on the This compound isomer is more niche. The primary scholarly objectives for investigating this particular compound are multifaceted. A key goal is the development of efficient and selective synthetic methodologies to access this specific isomer, as the substitution pattern can be challenging to achieve directly. Furthermore, a thorough characterization of its physicochemical and spectroscopic properties is essential for its potential use as a versatile building block in organic synthesis. A significant research trajectory involves exploring its utility as a precursor for more complex molecules with potential applications in medicinal chemistry, leveraging the reactivity of the two bromine atoms for further functionalization. The unique substitution pattern of this compound is of interest for creating novel molecular architectures with potentially unique biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2 B15056783 2,4-Dibromo-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Br2N2

Molecular Weight

275.93 g/mol

IUPAC Name

2,4-dibromo-1H-benzimidazole

InChI

InChI=1S/C7H4Br2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11)

InChI Key

JQHWHEOFYYOERH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2,4 Dibromo 1h Benzo D Imidazole

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atoms on the benzimidazole (B57391) core are effective leaving groups, making the compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups onto the benzimidazole scaffold.

Substitution with Diverse Nucleophiles (e.g., Amines, Thiols)

2,4-Dibromo-1H-benzo[d]imidazole readily reacts with a range of nucleophiles, including amines and thiols, to yield substituted benzimidazole products. For instance, treatment with amines leads to the formation of amino-benzimidazoles, while reaction with thiols produces thioether derivatives. These reactions typically proceed under basic conditions, which serve to deprotonate the nucleophile, enhancing its reactivity. The specific position of substitution (C4 or C2) can often be controlled by manipulating reaction conditions and the nature of the nucleophile.

A notable example involves the reaction with 1-phenethyl-1H-benzo[d]imidazole-2-thiol, which showcases the reactivity of thiol nucleophiles with halogenated benzimidazoles. sigmaaldrich.com

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileProduct Type
Amines (R-NH₂)Amino-benzimidazoles
Thiols (R-SH)Thioether-benzimidazoles

Mechanistic Considerations in Nucleophilic Aromatic Substitution on the Benzimidazole Core

The primary mechanism for nucleophilic substitution on the this compound core is the SNAr mechanism. wikipedia.org This process involves two main steps:

Addition of the nucleophile: The nucleophile attacks one of the bromine-bearing carbon atoms of the aromatic ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the imidazole (B134444) ring and the remaining bromine atom helps to stabilize this intermediate. masterorganicchemistry.com

Elimination of the leaving group: The bromide ion is expelled from the Meisenheimer complex, restoring the aromaticity of the benzimidazole ring and yielding the substituted product. youtube.com

The reaction is generally favored by the presence of electron-withdrawing groups on the aromatic ring, as they stabilize the negatively charged intermediate. masterorganicchemistry.com The position of these groups relative to the leaving group can influence the reaction rate. masterorganicchemistry.com In contrast to SN2 reactions, the SNAr mechanism occurs at an sp2-hybridized carbon and does not proceed via a backside attack due to the steric hindrance of the benzene (B151609) ring. wikipedia.org In some cases, particularly in the absence of activating electron-withdrawing groups, an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate may occur. masterorganicchemistry.comyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a valuable substrate for these transformations.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid) with an organic halide. fishersci.co.uk This reaction is highly effective for creating C(sp²)–C(sp²) bonds and is noted for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. fishersci.co.uknih.gov In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl substituents at the C2 and C4 positions. nih.govresearchgate.netmit.edu

The general process involves the reaction of the dibromobenzimidazole with an arylboronic acid in the presence of a palladium catalyst and a base. fishersci.co.uk Microwave-assisted conditions have been shown to accelerate these reactions, leading to higher yields in shorter reaction times. researchgate.net The choice of ligand for the palladium catalyst can be crucial for achieving high yields, with bulky electron-rich phosphine (B1218219) ligands like SPhos and XPhos often proving effective. mit.edu

Table 2: Key Components of Suzuki-Miyaura Coupling

ComponentRoleCommon Examples
ElectrophileSubstrate with leaving groupThis compound
NucleophileOrganoboron reagentArylboronic acids, Heteroarylboronic acids
CatalystFacilitates the reactionPd(OAc)₂, Pd₂(dba)₃, SPhos- and XPhos-based precatalysts mit.edu
BaseActivates the organoboron reagentK₂CO₃, Cs₂CO₃
SolventReaction mediumDMF, Dioxane, Water fishersci.co.ukresearchgate.net

Sonogashira Coupling for Carbon-Carbon Alkynyl Bond Formation

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, Sonogashira coupling provides a direct route to synthesize alkynyl-substituted benzimidazoles. These products are valuable intermediates in organic synthesis and can be found in molecules with interesting biological activities. researchgate.net

Microwave-assisted Sonogashira couplings of halogenated benzimidazoles have been developed, offering advantages such as shorter reaction times and higher yields without the need for protecting the benzimidazole NH group. researchgate.net Copper-free Sonogashira protocols have also been established, which can be beneficial in certain applications to avoid potential issues with copper toxicity or side reactions. pitt.edunih.govscispace.com

Reactivity and Limitations in Cross-Coupling of Brominated Benzimidazoles

The reactivity of the two bromine atoms in this compound can differ, potentially allowing for selective mono- or di-substitution in cross-coupling reactions. The relative reactivity is influenced by electronic and steric factors. The development of catalyst systems with high turnover numbers has been a significant advancement, allowing for efficient couplings even with less reactive substrates. mit.edu

However, limitations can arise. For instance, unprotected NH groups in nitrogen-rich heterocycles like benzimidazole can sometimes inhibit the palladium catalyst, leading to lower yields or requiring higher catalyst loadings. mit.edu Steric hindrance around the bromine atom can also impede the reaction. semanticscholar.org Furthermore, certain functional groups on the coupling partners may not be compatible with the reaction conditions. Despite these challenges, the versatility of modern cross-coupling methods often allows for the optimization of reaction conditions to overcome these limitations and achieve the desired products in good yields. semanticscholar.orgresearchgate.net The use of specialized ligands and pre-catalysts has been instrumental in expanding the scope and efficiency of these reactions for complex heterocyclic substrates. mit.edunih.gov

Electrophilic Aromatic Substitution on the Benzene Ring Moiety

The introduction of new substituents onto the benzene ring of this compound via electrophilic aromatic substitution (EAS) is a complex process governed by the directing effects of the existing groups. The two bromine atoms and the fused imidazole ring collectively influence the regioselectivity and the rate of these reactions.

The benzimidazole ring itself is susceptible to electrophilic attack at positions 4, 5, 6, and 7 of the benzene moiety. frontiersin.org The imidazole part of the molecule can act as either an activating or deactivating group depending on the reaction conditions, particularly the pH. In acidic media, the pyridine-like nitrogen at position 3 can be protonated, rendering the entire benzimidazole system strongly electron-withdrawing and thus deactivating the benzene ring towards electrophilic attack.

The two bromine atoms at positions 2 and 4 are both deactivating groups due to their electron-withdrawing inductive effect. However, they are also ortho-, para-directors because of the resonance effect, where their lone pairs can donate electron density to the ring. pressbooks.publibretexts.org In this compound, the bromine at the 4-position will direct incoming electrophiles to its ortho (position 5) and para (position 7) positions. The bromine at the 2-position is on the imidazole ring and does not directly participate in the directing effects on the benzene ring.

The interplay of these directing effects determines the final substitution pattern. For instance, in the nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole, it has been observed that the reaction can be temperature-dependent, with nitration occurring on the benzimidazole ring at higher temperatures. pjsir.org For this compound, predicting the precise outcome of an electrophilic substitution reaction like nitration or halogenation requires careful consideration of the combined electronic and steric influences of the substituents. The positions most likely to be substituted would be those that are least deactivated and sterically accessible.

A computational approach, such as the RegioSQM method, can be utilized to predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers in the molecule. chemrxiv.org Such studies, alongside experimental verification, are essential for elucidating the exact substitution patterns for this specific compound.

Selective Debromination Strategies for Monobromo Analogues

The selective removal of one bromine atom from this compound to generate monobromo analogues is a challenging but valuable transformation. Such strategies allow for the synthesis of specific isomers that may not be easily accessible through direct bromination.

One potential approach for selective debromination is catalytic hydrogenation. While catalytic hydrogenation is commonly used for the reduction of other functional groups, it can also effect dehalogenation. The selectivity of this process can often be controlled by the choice of catalyst, solvent, and reaction conditions. For instance, in the reduction of aromatic nitro compounds, the use of Raney nickel is often preferred over palladium on carbon (Pd/C) for substrates containing aromatic halides to minimize dehalogenation. nih.gov This suggests that by carefully selecting the catalyst and tuning the reaction parameters, it might be possible to achieve selective monodebromination.

Reductive debromination of polybrominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), has been observed using various methods, including microbial degradation and nanoscale zerovalent iron (nZVI). frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov These studies often report partial and stepwise debromination, indicating that selective removal of bromine atoms is feasible. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov The reactivity of a bromine substituent towards debromination can be influenced by its position on the aromatic ring, with some studies on PBDEs showing a preference for the removal of meta-bromines over ortho- or para-bromines. nih.gov The applicability of these methods to this compound would require experimental investigation to determine the selectivity and yield of the corresponding monobromo products.

Other Functional Group Transformations (e.g., Reduction of Nitro Groups in Related Imidazoles)

Beyond reactions directly involving the bromine atoms, other functional groups on related benzimidazole structures can undergo various transformations. A key example is the reduction of a nitro group, which is a common and important reaction in the synthesis of many biologically active molecules.

Should a nitro group be introduced into the this compound scaffold, for instance at the 5- or 6-position, its selective reduction to an amino group in the presence of the bromine atoms is a critical synthetic step. Several reagents are available for the reduction of aromatic nitro groups, and their chemoselectivity is a key consideration.

Common methods for the reduction of aromatic nitro groups include the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), and catalytic hydrogenation. frontiersin.orgyoutube.comyoutube.comyoutube.com The choice of reducing agent can be crucial to avoid unwanted side reactions, such as the reduction of the bromine substituents (dehalogenation).

For substrates containing halogens, reagents like tin(II) chloride (SnCl₂) are known to be mild and selective for the nitro group reduction. nih.gov Catalytic hydrogenation with Raney nickel is also a viable option, as it is less prone to causing dehalogenation of aromatic bromides compared to palladium on carbon. nih.gov The Zinin reduction, which utilizes sulfides, is another method that can selectively reduce nitro groups in the presence of other reducible functionalities. nih.gov

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis of 2,4-Dibromo-1H-benzo[d]imidazole

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise arrangement of atoms within the this compound molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment and connectivity of each atom.

In the ¹H NMR spectrum, the protons on the benzimidazole (B57391) core would exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet. The protons on the benzene (B151609) ring will show signals in the aromatic region, with their specific shifts and multiplicities determined by the positions of the bromine substituents.

Expected ¹H and ¹³C NMR Data for this compound: This table is predictive and based on general principles of NMR spectroscopy.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N-H 12.0 - 13.5 (broad singlet) -
C-H (aromatic) 7.0 - 8.0 110 - 140
C-Br - 100 - 120
C-N - 130 - 150

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. The C=N stretching vibration within the imidazole ring would likely appear in the 1620-1680 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ range. The C-Br stretching vibrations are generally observed at lower frequencies, typically in the 500-700 cm⁻¹ region. The analysis of FT-IR spectra for various benzimidazole compounds has provided a reliable basis for these assignments. researchgate.netresearchgate.net

Expected FT-IR Absorption Bands for this compound: This table is predictive and based on established group frequencies.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H 3200 - 3400 Stretching
Aromatic C-H 3000 - 3100 Stretching
C=N 1620 - 1680 Stretching
Aromatic C=C 1400 - 1600 Stretching
C-N 1250 - 1350 Stretching

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula. For instance, HRMS has been used to confirm the molecular ion peaks of various benzimidazole derivatives.

In addition to the molecular ion peak, the mass spectrum will also show a characteristic isotopic pattern due to the presence of two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density within a crystal.

For a crystalline sample of this compound, Single Crystal X-ray Diffraction (SC-XRD) can provide an unambiguous three-dimensional model of the molecule. This technique is crucial for confirming the regiochemistry, i.e., the exact positions of the two bromine atoms on the benzimidazole framework.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules of this compound are arranged in the crystal lattice. This analysis of crystal packing is vital for understanding the intermolecular forces that govern the solid-state properties of the compound.

Key intermolecular interactions expected in the crystal structure of this compound include hydrogen bonding and halogen bonding. Hydrogen bonds would likely form between the N-H group of one molecule and a nitrogen or bromine atom of a neighboring molecule. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, could occur between a bromine atom of one molecule and a nitrogen atom of another. These interactions play a significant role in the stability and physical properties of the crystal. The study of intermolecular interactions is a critical aspect of crystal engineering for related heterocyclic systems. nih.govmdpi.com

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a cornerstone technique in the characterization of chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical formula. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. For a newly synthesized compound like this compound, comparing the experimentally determined elemental composition with the theoretically calculated values is a critical step in confirming its identity and assessing its purity.

The theoretical elemental composition of this compound (C₇H₄Br₂N₂) is calculated based on its molecular formula and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Bromine: 79.904 g/mol , Nitrogen: 14.007 g/mol ).

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011784.07730.48
HydrogenH1.00844.0321.46
BromineBr79.9042159.80857.94
NitrogenN14.007228.01410.16
Total 275.931 100.00

In a typical experimental workflow, a sample of the synthesized this compound would be subjected to combustion analysis for carbon, hydrogen, and nitrogen content. The bromine content can be determined by various methods, including titration or ion chromatography after decomposition of the compound. The experimentally obtained percentages are then compared with the theoretical values.

Hypothetical Elemental Analysis Data for a Synthesized Sample of this compound

ElementTheoretical %Found %Deviation %
Carbon30.4830.55+0.07
Hydrogen1.461.48+0.02
Nitrogen10.1610.12-0.04

Detailed Research Findings

In the synthesis of novel heterocyclic compounds, researchers meticulously report elemental analysis data to substantiate their claims of having successfully synthesized the target molecule. For instance, in the synthesis of various benzimidazole derivatives, it is a standard practice to report the "Anal. Calcd for CₓHᵧNₐOᵦ: C, H, N. Found: C, H, N." This comparison serves two primary purposes:

Empirical Formula Validation: If the experimentally determined percentages of carbon, hydrogen, and nitrogen (and bromine in this case) are in close agreement with the calculated theoretical percentages (typically within a ±0.4% deviation), it provides strong evidence that the synthesized compound has the expected empirical formula. This validation is a critical piece of data that, in conjunction with spectroscopic methods like NMR and mass spectrometry, confirms the molecular structure.

Purity Assessment: Significant deviations between the experimental and theoretical values can indicate the presence of impurities. For example, a higher-than-expected hydrogen percentage might suggest the presence of residual solvent (e.g., water or an organic solvent used in the purification process). Similarly, incorrect percentages for other elements could point to unreacted starting materials or by-products. Therefore, the close correlation of the found values with the calculated values is a strong indicator of the high purity of the synthesized compound.

While specific experimental data for this compound is not detailed in widely available literature, the principles of its application are universal in synthetic chemistry. The congruence between the calculated and found elemental compositions would be a mandatory checkpoint for the validation of this, and any, novel chemical compound.

Applications and Functional Materials Derived from 2,4 Dibromo 1h Benzo D Imidazole

Role as Key Building Blocks in Advanced Organic Synthesis

The presence of two bromine atoms on the benzimidazole (B57391) scaffold makes 2,4-Dibromo-1H-benzo[d]imidazole a highly versatile precursor in organic synthesis. These bromine atoms can be selectively functionalized through various cross-coupling reactions, opening pathways to a diverse range of complex chemical structures.

Precursors for Complex Heterocyclic Architectures

This compound serves as a crucial starting material for the synthesis of intricate heterocyclic systems. The differential reactivity of the bromine atoms at the C2 and C4 positions can be exploited to introduce different substituents in a controlled manner. This strategic functionalization is key to building complex, polycyclic aromatic systems and other elaborate molecular frameworks.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are instrumental in this context. nih.govnih.gov For instance, the selective reaction at one bromine site, followed by a subsequent reaction at the other, allows for the stepwise construction of unsymmetrical derivatives. This approach is analogous to the regioselective Suzuki cross-coupling reactions observed with other dihalogenated heterocycles like 2,4-dibromopyridine, where the C2 position often shows higher reactivity. researchgate.net This controlled reactivity is essential for creating molecules with specific three-dimensional structures and functionalities, which are often required for biological activity or specific material properties. The synthesis of various benzimidazole derivatives with potential anticancer or antimicrobial properties often relies on such multi-step synthetic strategies starting from halogenated precursors. nih.govelsevierpure.com

Versatile Intermediates in Multi-step Synthetic Pathways

The utility of this compound extends to its role as a versatile intermediate in multi-step synthetic sequences. rsc.org Its ability to undergo sequential and selective functionalization makes it an ideal platform for convergent synthesis strategies, where different fragments of a target molecule are prepared separately and then combined. This modular approach is highly efficient for creating libraries of related compounds for screening purposes, for example, in drug discovery. tue.nl

The synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for organic electronics, often involves numerous steps. The robustness of the benzimidazole core and the reliable reactivity of its bromo-substituents make this compound a dependable intermediate throughout these lengthy synthetic routes. Research on the synthesis of various substituted benzimidazoles demonstrates the importance of halogenated intermediates in building up molecular complexity. researchgate.net

Advanced Materials Science Applications

The electronic and photophysical properties of molecules derived from this compound have led to their application in various areas of materials science. By attaching different functional groups to the benzimidazole core, researchers can tune these properties for specific applications.

Organic Electronics (e.g., Organic Light-Emitting Diodes, Organic Solar Cells)

Benzimidazole derivatives are of significant interest in the field of organic electronics. While specific studies on the 2,4-dibromo isomer are emerging, related benzimidazole-based materials have shown promise in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

In OLEDs, benzimidazole-containing compounds can function as host materials for phosphorescent emitters or as electron-transporting materials, owing to their electronic properties and thermal stability. The ability to create donor-acceptor-donor (D-A-D) type structures from dibromo-benzimidazoles is particularly relevant for developing new emitter materials.

For OSCs, benzimidazole derivatives can be incorporated into the design of donor or acceptor materials. The development of novel conjugated polymers and small molecules for the active layer of OSCs is an active area of research, and the benzimidazole scaffold offers a versatile platform for creating materials with tailored absorption spectra and energy levels.

Optical Waveguiding Properties and Luminescent Materials Development

A significant application of materials derived from dibromo-1H-benzo[d]imidazole is in the field of optical waveguides and luminescent materials. Research on donor-acceptor-donor (D-A-D) structures synthesized from a dibromo-1H-benzo[d]imidazole precursor has demonstrated their potential. These materials can be processed into single crystals that exhibit strong luminescence and efficient light propagation, making them suitable for use as active optical waveguides.

The synthesis involves a two-step process where a dibromo-1H-benzo[d]imidazole derivative is first prepared and then subjected to a Sonogashira cross-coupling reaction with various arylethynyl groups. This allows for the fine-tuning of the luminescent properties of the final material. For example, derivatives have been synthesized that show strong yellow-to-green luminescence. The crystalline structure of these materials can feature internal channels that are crucial for light propagation.

Derivative Luminescence Maxima (nm) Application
1b586Optical Waveguide
1c564Optical Waveguide

Table 1: Luminescent properties of optical waveguide candidate materials derived from a dibromo-1H-benzo[d]imidazole precursor.

Electrochromic Materials

Benzimidazole derivatives have also been explored for their use in electrochromic materials. These materials change their optical properties (e.g., color) in response to an applied electrical potential. This property is utilized in applications such as smart windows, displays, and sensors. The development of new viologen-based electrochromic materials has incorporated benzimidazole moieties to enhance their performance, including achieving high contrast and coloration efficiency. While direct synthesis from this compound is an area for further exploration, the established use of benzimidazoles in this field highlights the potential of its derivatives.

Charge-Transport Systems

The imidazole (B134444) ring and its derivatives are recognized for their utility as components in molecules designed for electron or hole transport. researchgate.net Specifically, the benzimidazole core is noted for its strong electron-withdrawing properties, which makes it a suitable moiety for incorporation into electron-transporting and bipolar host materials for use in organic light-emitting diodes (OLEDs). researchgate.net The functionalization of the benzimidazole scaffold allows for the tuning of electronic properties to facilitate efficient charge injection and transport, which are critical for the performance of electroluminescent devices. researchgate.net

Derivatives of imidazole and carbazole (B46965) have been synthesized and shown to act as bifunctional materials, serving as both fluorescent emitters and charge-transporting hosts in OLEDs. mdpi.com These materials can exhibit bipolar charge transport characteristics, with some derivatives achieving electron drift mobility on the order of 10⁻⁴ cm²/V·s at high electric fields. mdpi.com This balanced charge transport is crucial for maximizing the recombination of electrons and holes within the emissive layer, thereby enhancing device efficiency. mdpi.com

In the development of deep-blue OLEDs, carbazole-π-imidazole derivatives have been employed as emitters. nih.gov The strategic combination of an electron-donating carbazole unit with an electron-accepting phenanthroimidazole acceptor, connected via a twisted biphenyl (B1667301) bridge, helps to manage the intramolecular charge transfer (ICT) process. nih.gov This molecular design leads to materials with high photoluminescence quantum yields (PLQY) and improved thermal stability. nih.gov Non-doped OLEDs fabricated with these materials have demonstrated impressive performance, achieving deep-blue emission with high luminance and external quantum efficiencies (EQE) reaching up to 4.43%. nih.gov

Compound TypeApplicationKey Performance MetricValueReference
Carbazole and Diphenyl Imidazole DerivativeHost in Green Phosphorescent OLEDMaximum External Quantum Efficiency (EQE)8.3% mdpi.com
Carbazole and Diphenyl Imidazole DerivativeHost in Red Phosphorescent OLEDMaximum External Quantum Efficiency (EQE)6.4% mdpi.com
Carbazole and Diphenyl Imidazole DerivativeEmitter in Blue OLEDMaximum External Quantum Efficiency (EQE)1.1% mdpi.com
BCzB-PPIEmitter in Deep-Blue OLEDMaximum External Quantum Efficiency (EQE)4.43% nih.gov
BCzB-PPIEmitter in Deep-Blue OLEDMaximum Luminance11,364 cd/m² nih.gov
BCzB-PPIEmitter in Deep-Blue OLEDCIE Coordinates (x, y)(0.159, 0.080) nih.gov

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation or in the solid state. nih.govrsc.org This effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. researchgate.net The benzimidazole scaffold has been successfully incorporated into AIE-active luminogens (AIEgens). nih.gov

For instance, AIEgens with a benzo[d]imidazole core have been synthesized by introducing tetraphenylethene (TPE), a well-known AIE-active moiety, to the periphery of the electron-deficient benzimidazole structure. nih.gov The resulting donor-acceptor (D-A) molecule, 2TPE-BI, exhibits a high solid-state fluorescence quantum yield of 56.6%. nih.gov The introduction of bromine atoms into the structure of phenanthroimidazole derivatives has also been shown to produce AIE-active emitters. rsc.org In these cases, the formation of specific intermolecular interactions, such as C–H⋯Br hydrogen bonds in the aggregated state, is proposed to be the cause of the restricted molecular motion that leads to highly efficient yellowish-green emission with a large Stokes shift. rsc.org

The photophysical properties of these materials can be tuned by modifying their molecular structure. For example, extending the conjugation of the benzimidazole-cored AIEgen by inserting a thiophene (B33073) unit results in a bathochromic shift, pushing the emission into the near-infrared (NIR) region. nih.gov Similarly, imidazole-based D-A dyes exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent, and they show significant increases in emission intensity in aggregate-forming solvent mixtures. rsc.org

Compound TypePhotophysical PropertyValueReference
2TPE-BI (TPE-Benzimidazole AIEgen)Solid-State Fluorescence Quantum Yield56.6% nih.gov
Br-substituted PhenanthroimidazoleEmission in Aggregated StateYellowish Green rsc.org
Br-substituted PhenanthroimidazoleStokes Shift in Aggregated State~150 nm rsc.org
PPI-PIM-TPE (Phenanthroimidazole AIEgen)Solid-State Quantum Yield61.9% rsc.org
2PPI-TPE (Phenanthroimidazole AIEgen)Solid-State Quantum Yield73.4% rsc.org
Imidazole-based D-A dye (2b)Emission Intensity Increase (in 90% water)~5 times rsc.org

Supramolecular Chemistry and Self-Assembly Phenomena

The structural framework of this compound is conducive to forming higher-order structures through non-covalent interactions, a cornerstone of supramolecular chemistry. The presence of an N-H proton donor, lone-pair-bearing nitrogen atoms, an aromatic surface capable of π-π stacking, and bromine atoms that can act as halogen bond donors are all features that drive self-assembly.

Crystal structure analyses of various 1H-benzo[d]imidazole derivatives have revealed specific and predictable hydrogen bonding patterns. For example, an identical C(4) chain motif, formed by N-H···N hydrogen bonds, has been observed in the crystal structures of three different benzimidazole derivatives, demonstrating a robust self-assembly synthon. nih.gov This predictable formation of hydrogen-bonded chains is a key principle in crystal engineering and the design of materials with specific solid-state architectures.

The self-assembly process is not limited to hydrogen bonding. As seen in AIE-active materials, weaker interactions can also play a critical role. The aggregation of a Br-substituted phenanthroimidazole derivative, driven by intermolecular C–H⋯Br interactions, leads to the unique emissive properties of the material. rsc.org This highlights how halogen bonding and other weak forces can direct the assembly of molecules into functional superstructures. Furthermore, symmetrical donor-acceptor-donor (D-A-D) molecules derived from 4,7-bis(arylethynyl)-1H-benzo[d]imidazole have been shown to self-assemble into needle-shaped single crystals. mdpi.com These crystalline assemblies exhibit properties such as optical waveguiding, demonstrating that the collective behavior of the assembled molecules can lead to functions not present in the individual molecules. mdpi.com

Derivative TypeKey Non-Covalent InteractionResulting Supramolecular StructureCharacterization/ApplicationReference
1H-benzo[d]imidazole derivativesN-H···N Hydrogen BondC(4) Hydrogen-bonded ChainX-ray Crystallography nih.gov
Br-substituted PhenanthroimidazoleC-H···Br Hydrogen BondMolecular AggregatesAggregation-Induced Emission rsc.org
4,7-bis(arylethynyl)-1H-benzo[d]imidazoleπ-π stacking, van der Waals forcesNeedle-shaped Single CrystalsOptical Waveguides mdpi.com
Benzothiazole Hydrazonesπ-stacking, electrostatic interactionsLigand-DNA ComplexStabilization of G-quadruplex DNA rsc.org

Future Research Directions and Emerging Paradigms for 2,4 Dibromo 1h Benzo D Imidazole

Development of Novel and Sustainable Synthetic Methodologies

Currently, specific, high-yield, and sustainable synthetic routes for 2,4-Dibromo-1H-benzo[d]imidazole are not well-documented in peer-reviewed literature. Future research should prioritize the development of such methodologies. A plausible starting point would be the direct bromination of 1H-benzo[d]imidazole. However, achieving regioselectivity to obtain the 2,4-disubstituted pattern over other isomers (such as the 2,5- or 4,6-dibromo variants) presents a significant challenge.

Potential Synthetic Approaches:

Directed Ortho-Metalation (DoM): A strategy could involve the use of a directing group on the benzimidazole (B57391) ring to guide bromination to the C4 position, followed by subsequent bromination at the more activated C2 position.

Stepwise Synthesis from Precursors: A more controlled approach would involve the synthesis from a pre-brominated benzene (B151609) derivative, such as 3-bromo-1,2-phenylenediamine. Cyclization of this diamine with a suitable one-carbon synthon would install the imidazole (B134444) ring, followed by selective bromination at the C2 position.

Modern Catalytic Methods: Exploration into eco-friendly synthesis using recyclable catalysts, such as the zinc oxide nanoparticle-catalyzed methods reported for other benzimidazoles, could offer a sustainable route. sigmaaldrich.com The use of milder brominating agents like N-bromosuccinimide (NBS) under controlled conditions could also improve selectivity and sustainability.

A comparative table of potential starting materials for a stepwise synthesis is presented below.

Table 1: Potential Precursors for Stepwise Synthesis

Precursor Potential Next Step Advantage Challenge
3-Bromo-1,2-phenylenediamine Cyclization with a C1 synthon Controlled C4-bromination Availability and stability of precursor
4-Bromo-1H-benzimidazole C2-bromination Readily available starting material Controlling regioselectivity

Exploration of Underutilized Reactivity Pathways and Catalytic Transformations

The two bromine atoms on the this compound scaffold represent highly valuable synthetic handles for further molecular elaboration. The differential reactivity of the C2-Br versus the C4-Br bond could be exploited for selective functionalization. The C2-Br is typically more susceptible to nucleophilic substitution, while both are amenable to transition-metal-catalyzed cross-coupling reactions.

Future Reactivity Studies Could Include:

Selective Cross-Coupling: Investigating the selective Suzuki, Stille, Heck, or Sonogashira coupling at the C4 position while leaving the C2-Br intact (or vice-versa). This would require careful tuning of reaction conditions (catalyst, ligand, base, and temperature).

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the bromo-substituents towards various nucleophiles (O, N, S-based) should be systematically studied. The electron-withdrawing nature of the imidazole ring can facilitate these reactions.

C-H Activation: After converting the bromo-groups, the remaining C-H bonds on the benzene ring could be targets for direct arylation or other C-H functionalization reactions, providing a pathway to complex poly-substituted benzimidazoles.

Advanced Applications in Emerging Technologies and Niche Material Science Fields

While no specific applications for this compound have been reported, its structure suggests potential in several advanced fields. Halogenated organic molecules are pivotal in the development of organic electronics and functional materials.

Potential Application Areas:

Organic Electronics: The benzimidazole core is electron-deficient and, when appropriately substituted via its bromo-handles, could be developed into host materials for Organic Light-Emitting Diodes (OLEDs) or as n-type semiconductors for Organic Field-Effect Transistors (OFETs). The bromine atoms can also promote intersystem crossing, which could be useful for phosphorescent OLEDs.

Polymer Chemistry: As a monomer, the di-bromo functionality allows for polymerization through repetitive cross-coupling reactions (e.g., Suzuki polycondensation) to create novel conjugated polymers with tailored electronic and photophysical properties.

Medicinal Chemistry: The benzimidazole scaffold is a privileged structure in drug discovery. This compound could serve as a versatile intermediate for creating libraries of new compounds to be screened as kinase inhibitors, antimicrobial agents, or antiparasitics. The specific substitution pattern may offer unique interactions with biological targets.

Deeper Integration of Computational and Experimental Studies for Predictive Design

A synergistic approach combining computational modeling and experimental work would be the most efficient way to explore the potential of this compound. Density Functional Theory (DFT) and other computational methods can predict key properties before embarking on extensive lab work.

Integrated Research Program:

Computational Study (Prediction)Experimental Study (Validation)Targeted Outcome
DFT calculations of bond dissociation energiesSelective cross-coupling reactionsDevelop protocols for selective functionalization
Calculation of Frontier Molecular Orbital (FMO) energiesUV-Vis and fluorescence spectroscopy, cyclic voltammetryAssess suitability for organic electronic applications
Molecular docking with known protein targets (e.g., kinases)In-vitro biological assaysIdentify potential as a lead structure in drug discovery
NBO and MEP analysisX-ray crystallography, reactivity studiesUnderstand electronic structure and intermolecular interactions

Such studies, which are common for other benzimidazole derivatives, can provide deep insights into electronic properties, reactivity, and potential biological activity, thereby guiding synthetic efforts.

Design of Next-Generation Functional Benzimidazole-Based Systems with Tunable Properties

The true potential of this compound lies in its role as a building block for more complex, functional systems. The two bromine atoms, along with the N-H site on the imidazole ring, offer three distinct points for modification, allowing for the fine-tuning of molecular properties.

Future Design Concepts:

Orthogonal Functionalization: Developing synthetic strategies to independently modify the C2, C4, and N1 positions. This would allow for the creation of complex, three-dimensional structures with precisely controlled electronic and steric properties.

Tunable Optoelectronics: By attaching various electron-donating and electron-withdrawing groups to the benzimidazole core via the bromo-positions, researchers could systematically tune the HOMO/LUMO energy levels, absorption/emission spectra, and charge transport properties for specific material applications.

Multi-Target Ligands: In a medicinal chemistry context, the scaffold could be elaborated with different pharmacophores at the 2- and 4-positions to design ligands capable of interacting with multiple biological targets simultaneously, a strategy of growing interest for complex diseases like cancer.

Q & A

Q. Can this compound serve as a ligand in coordination chemistry?

  • Methodology : Chelation studies with transition metals (e.g., Pd(II), Cu(II)) using UV-Vis titration and ESI-MS. Bromine’s weak σ-donor strength favors octahedral geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.